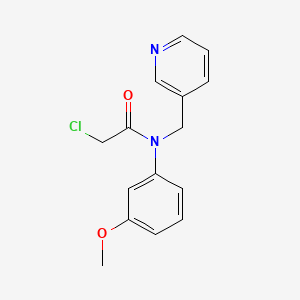![molecular formula C11H13N3O3 B2973237 ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018166-09-0](/img/structure/B2973237.png)
ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, also known as EDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EDP is a heterocyclic compound that belongs to the pyrazolopyridine family, and its molecular formula is C12H14N2O3.
Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They have been found to have significant biological activity, which has led to their use in various medical fields. The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of these compounds can greatly influence their biological activity .
Synthesis of Indole Derivatives
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . 1H-Pyrazolo[3,4-b]pyridines could potentially be used in the synthesis of these indole derivatives.
Anti-HIV-1 Activity
Some novel indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . Given the structural similarity of 1H-Pyrazolo[3,4-b]pyridines to these compounds, it’s possible that they could also have potential anti-HIV-1 activity.
Antimicrobial Activity
1H-Pyrazolo[3,4-b]pyridines could potentially have antimicrobial activity . The exact nature of this activity would likely depend on the specific substituents present on the pyrazolo[3,4-b]pyridine ring.
properties
IUPAC Name |
ethyl 1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)13-14(10)3/h5H,4H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALORTBPYQDHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

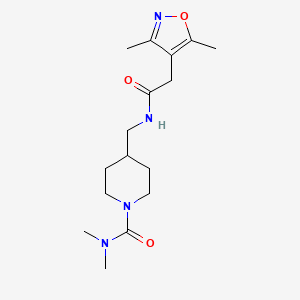

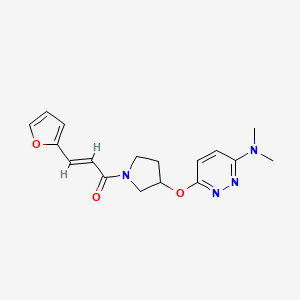
![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)
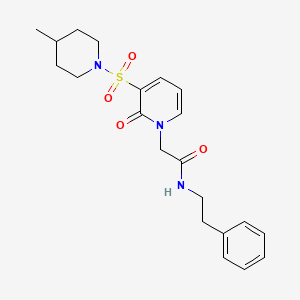

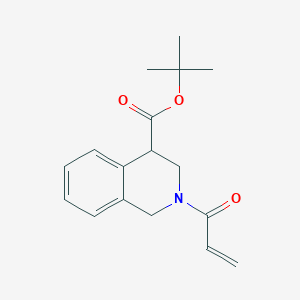
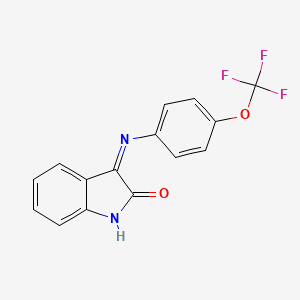
![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)



